molecular formula C15H12Cl2N2O2 B5801018 2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide

2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide

Cat. No. B5801018
M. Wt: 323.2 g/mol
InChI Key: OMJBYPSSWFKDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide, also known as CCMI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the carboximidamide family and is used in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a role in the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes.
Biochemical and Physiological Effects:
2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide has been shown to have various biochemical and physiological effects. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in acetylcholine levels, which can have both beneficial and detrimental effects on the body. Additionally, 2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide has been shown to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide has several advantages for use in lab experiments. It is relatively easy to synthesize, making it readily available for research purposes. Additionally, 2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide has been extensively studied, and its properties and effects are well-understood. However, there are also limitations to its use in lab experiments. 2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide has been shown to have low solubility in water, which can limit its use in certain experiments. Additionally, the mechanism of action of 2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide is not fully understood, which can limit its potential applications.

Future Directions

There are several future directions for research on 2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide. One potential area of research is the development of new drugs based on the inhibitory effects of 2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide on certain enzymes. Additionally, further studies could be conducted to better understand the mechanism of action of 2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide and its potential applications in various fields. Finally, research could be conducted on the synthesis of new compounds based on the structure of 2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide, which could have potential applications in drug discovery and other fields.
Conclusion:
In conclusion, 2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide has been well-established, and it has been extensively studied for its potential applications in drug discovery and other fields. The mechanism of action of 2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide is not fully understood, but it has been shown to have inhibitory effects on certain enzymes. 2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide has several advantages for use in lab experiments, but there are also limitations to its use. Finally, there are several future directions for research on 2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide, including the development of new drugs and the synthesis of new compounds based on its structure.

Synthesis Methods

The synthesis of 2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide involves the reaction of 2-chloroaniline with 2-chloro-4-methylbenzoyl chloride in the presence of a base. The resulting product is then reacted with cyanic acid to form 2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide. This synthesis method has been well-established and has been used in various research studies.

Scientific Research Applications

2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide has been extensively studied for its potential applications in various fields. One of the most significant applications of 2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide is in the field of drug discovery. 2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide has been shown to have inhibitory effects on certain enzymes, making it a potential candidate for the development of new drugs. Additionally, 2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide has been used in the synthesis of other chemicals, including herbicides and pesticides.

properties

IUPAC Name

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-chloro-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2/c1-9-6-7-11(13(17)8-9)15(20)21-19-14(18)10-4-2-3-5-12(10)16/h2-8H,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJBYPSSWFKDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)ON=C(C2=CC=CC=C2Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)O/N=C(/C2=CC=CC=C2Cl)\N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-chloro-4-methylbenzoate

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